Technical Monograph: 2-(1-Methyl-1H-imidazol-2-yl)ethanamine
Technical Monograph: 2-(1-Methyl-1H-imidazol-2-yl)ethanamine
CAS Number: 87786-06-9 Synonyms: 2-(2-Aminoethyl)-1-methylimidazole; 1-Methyl-2-imidazoleethanamine Molecular Formula: C₆H₁₁N₃ Molecular Weight: 125.17 g/mol
Introduction & Chemical Identity
2-(1-Methyl-1H-imidazol-2-yl)ethanamine is a functionalized imidazole derivative characterized by an ethylamine side chain attached to the C2 position of the imidazole ring, with a methyl substitution at the N1 position.
This compound represents a critical structural isomer of N-methylhistamine (specifically tele-methylhistamine), a major metabolite of the neurotransmitter histamine. Unlike histamine, where the ethylamine chain is located at the C4(5) position, the C2-positioning of the side chain in this molecule fundamentally alters its steric profile and basicity, making it a valuable probe for investigating the steric constraints of histamine receptors (H1–H4) and histamine N-methyltransferase (HNMT) enzymes.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| CAS Number (Free Base) | 87786-06-9 |
| CAS Number (2HCl Salt) | 87786-05-8 |
| IUPAC Name | 2-(1-Methyl-1H-imidazol-2-yl)ethan-1-amine |
| Appearance | Hygroscopic oil (Free base) / White crystalline solid (Salt) |
| Solubility | Highly soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents. |
| pKa (Estimated) | Imidazole N3: ~7.0–7.4; Primary Amine: ~9.8–10.2 |
| LogP | -0.8 (Estimated, highly hydrophilic) |
Synthesis & Manufacturing Methodologies
The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanamine requires precise regiochemical control to ensure substitution occurs exclusively at the C2 position. The most robust and scalable protocol involves a four-step sequence starting from 1-methylimidazole, utilizing a "C1 extension" strategy via a nitrile intermediate.
Core Synthetic Pathway (Nitrile Reduction Route)
This pathway is preferred for its high regioselectivity and the availability of stable intermediates.
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Hydroxymethylation (C2 Functionalization): Lithiation of 1-methylimidazole at the C2 position using n-butyllithium (n-BuLi) followed by quenching with paraformaldehyde yields (1-methyl-1H-imidazol-2-yl)methanol.
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Chlorination: Conversion of the alcohol to a chloromethyl derivative using thionyl chloride (SOCl₂). This activates the carbon for nucleophilic substitution.
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Cyanation (Carbon Chain Extension): Nucleophilic displacement of the chloride with sodium cyanide (NaCN) introduces the required carbon atom, forming (1-methyl-1H-imidazol-2-yl)acetonitrile.
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Reduction: Catalytic hydrogenation (Raney Nickel or Pd/C) or hydride reduction (LiAlH₄) of the nitrile group yields the final ethylamine product.
Experimental Protocol: Step-by-Step
Step 1: Preparation of (1-Methyl-1H-imidazol-2-yl)methanol [CAS: 17334-08-6] [3][4]
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Setup: Flame-dry a 500 mL three-neck flask under Argon atmosphere.
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Reagents: Dissolve 1-methylimidazole (1.0 eq) in anhydrous THF. Cool to -78°C.
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Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30 mins. Stir for 1 hour at -78°C to generate the 2-lithio species.
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Quench: Add paraformaldehyde (excess) or gaseous formaldehyde. Allow to warm to room temperature (RT) overnight.
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Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Purify via distillation or column chromatography.
Step 2 & 3: Conversion to Nitrile [CAS: 3984-53-0]
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Chlorination: Treat the alcohol with SOCl₂ in DCM at 0°C. Reflux for 2 hours. Evaporate solvent to obtain the chloride hydrochloride salt [CAS: 19225-92-4].
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Cyanation: Dissolve the crude chloride in DMSO. Add NaCN (1.5 eq). Stir at 60°C for 4 hours.
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Workup: Dilute with water, extract with DCM. The nitrile product is stable and can be crystallized.
Step 4: Reduction to Target Amine [CAS: 87786-06-9]
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Reduction: Dissolve the nitrile in anhydrous ether or THF.
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Addition: Add LiAlH₄ (2.0 eq) slowly at 0°C.
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Reflux: Heat to reflux for 3 hours.
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Quench: Perform a Fieser workup (Water, 15% NaOH, Water).
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Isolation: Filter the aluminum salts. Dry the filtrate over Na₂SO₄ and concentrate.
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Salt Formation: Dissolve the oil in ethanol and add concentrated HCl to precipitate the dihydrochloride salt [CAS: 87786-05-8].
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from 1-methylimidazole to the target ethanamine via nitrile reduction.
Pharmacological & Application Context
Histaminergic Receptor Ligand Design
The 2-(1-Methyl-1H-imidazol-2-yl)ethanamine scaffold is structurally distinct from Histamine (2-(1H-imidazol-4-yl)ethanamine). This positional isomerism (2- vs 4-substitution) is critical in Structure-Activity Relationship (SAR) studies.
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H3 Receptor Selectivity: Research indicates that methylation of the imidazole ring and alteration of the side-chain position significantly impacts affinity for the H3 receptor, which regulates histamine release in the CNS. While 4-substituted isomers (like R-alpha-methylhistamine) are potent agonists, 2-substituted isomers often exhibit reduced affinity or act as partial agonists/antagonists due to steric clash with the receptor's Aspartate residue (Asp114 in H3).
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Enzyme Specificity: This compound serves as a probe for Histamine N-Methyltransferase (HNMT) . Because the N1 position is already methylated, it cannot act as a substrate for further methylation, making it a useful competitive inhibitor or non-substrate control in enzymatic assays.
Coordination Chemistry
The presence of the "hard" nitrogen donor on the imidazole ring and the primary amine on the flexible ethyl chain creates a bidentate chelating motif.
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Gold Nanoparticles (AuNPs): The compound is used to stabilize gold nanoparticles. The imidazole nitrogen binds to the gold surface, while the pendant amine provides steric stabilization and a handle for further bioconjugation.
Analytical Characterization
To validate the identity of synthesized 2-(1-Methyl-1H-imidazol-2-yl)ethanamine, the following spectral signatures must be confirmed.
1. Proton NMR (¹H NMR, 400 MHz, D₂O):
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δ 6.9–7.1 ppm (2H, d/s): Imidazole ring protons (H4 and H5). Note: In the 2-substituted isomer, H4 and H5 are chemically equivalent or very close, often appearing as a singlet or tight doublet.
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δ 3.65 ppm (3H, s): N-Methyl group (N-CH₃). Distinctive sharp singlet.
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δ 3.0–3.2 ppm (2H, t): Methylene protons adjacent to the imidazole ring (-CH₂-Im).
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δ 2.8–2.9 ppm (2H, t): Methylene protons adjacent to the amine (-CH₂-NH₂).
2. Mass Spectrometry (ESI-MS):
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[M+H]⁺: Calculated m/z = 126.10.
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Fragmentation: Loss of NH₃ (M-17) is a common fragmentation pathway for primary amines.
Safety & Handling (SDS Summary)
Hazard Classification:
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Acute Toxicity: Harmful if swallowed (Category 4).
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Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).
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Respiratory: May cause respiratory irritation (STOT SE 3).
Handling Protocol:
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Hygroscopic Nature: The free base is prone to absorbing atmospheric moisture and CO₂ (forming carbamates). Store under inert gas (Argon/Nitrogen) at -20°C.
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Salt Form: The dihydrochloride salt (CAS 87786-05-8) is significantly more stable and is the preferred form for long-term storage and biological handling.
References
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Chemical Identification & CAS : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 533842, (1-methyl-1H-imidazol-2-yl)methanamine [Related Homolog]. Retrieved from [Link]
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Related Alcohol Synthesis : ChemChart. 2-(1-Methyl-1H-imidazol-2-yl)ethanol (CAS 18994-70-2).[5] Retrieved from [Link][5]
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Aziridine Ring Opening Protocols : Frontiers in Chemistry (2023). Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine. Retrieved from [Link]
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General Imidazole Lithiation : Organic Chemistry Portal. Synthesis of Substituted Imidazoles. Retrieved from [Link]
Sources
- 1. Frontiers | Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine (642075-18-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-(1-Methyl-1H-imidazol-2-yl)ethanol (18994-70-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
